![molecular formula C24H47O4P B2753790 bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate CAS No. 474879-17-9](/img/structure/B2753790.png)
bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate is a complex organic compound with a unique structure that includes cyclohexyl groups, a phosphoryl group, and a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate typically involves multiple steps, starting with the preparation of the cyclohexyl groups and their subsequent attachment to the phosphoryl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the phosphoryl group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Scientific Research Applications
bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate exerts its effects involves interactions with specific molecular targets and pathways. The phosphoryl group plays a crucial role in these interactions, often acting as a key functional group in binding to target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2,2-dimethylpropan-1-ol
- 3-[(5-Methyl-2-propan-2-ylcyclohexyl)oxy]-1,2-propanediol
Uniqueness
bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1-hydroxy-2-methylpropyl)phosphonate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47O4P/c1-15(2)20-11-9-18(7)13-22(20)27-29(26,24(25)17(5)6)28-23-14-19(8)10-12-21(23)16(3)4/h15-25H,9-14H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBZCTBEJMCLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C(C)C)O)OC2CC(CCC2C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
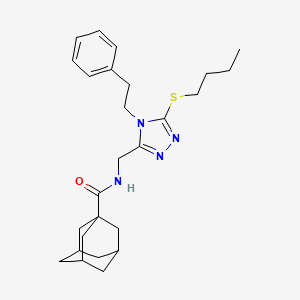

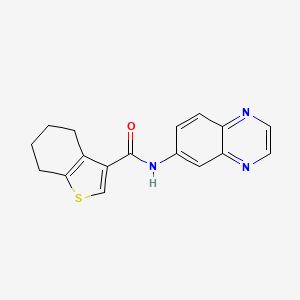
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)
![N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753715.png)
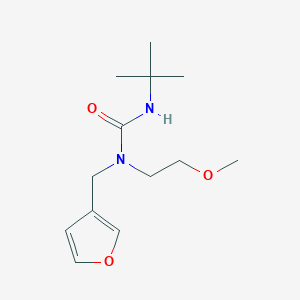

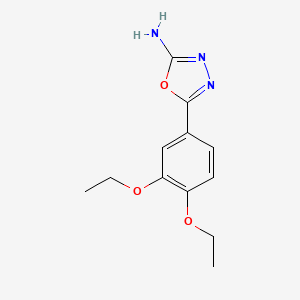
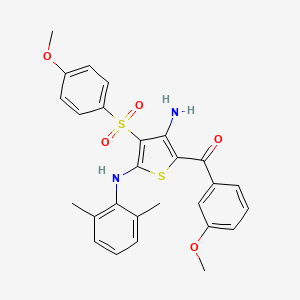
![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)
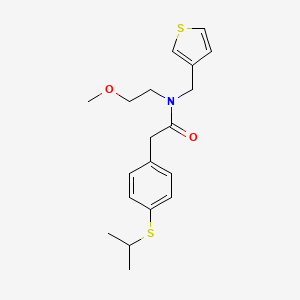
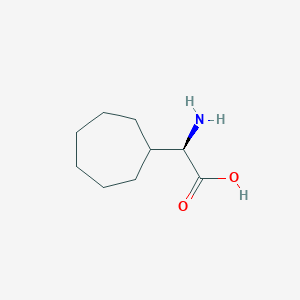

![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)
